2,6-Diphenylbenzonitrile

Description

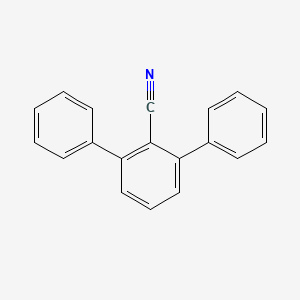

Structure

2D Structure

3D Structure

Properties

CAS No. |

61854-02-2 |

|---|---|

Molecular Formula |

C19H13N |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

2,6-diphenylbenzonitrile |

InChI |

InChI=1S/C19H13N/c20-14-19-17(15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13H |

InChI Key |

WKXLBFKDEKNHSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Studies of 2,6 Diphenylbenzonitrile Derivatives

Reactivity of 2,6-Diphenylbenzonitrile Oxide

The reactivity of nitrile oxides is characterized by two main competing reactions: dimerization and 1,3-dipolar cycloaddition. For this compound oxide, these reactions are heavily dictated by the steric shield provided by the ortho-phenyl substituents.

Nitrile oxides typically undergo spontaneous dimerization to form 3,4-disubstituted 1,2,5-oxadiazole 2-oxides, commonly known as furoxans. However, aromatic nitrile oxides that are sterically hindered by large substituents in the ortho positions exhibit remarkable stability and a strong reluctance to dimerize. acs.org The significant steric strain in the transition state required for dimerization drastically increases the activation energy for this pathway.

For this compound oxide, dimerization is not expected under mild conditions, and the compound should be isolable and stable in solution for extended periods. anu.edu.au At elevated temperatures, two potential dimerization pathways could theoretically occur, leading to the formation of a furoxan or a 1,4,2,5-dioxadiazine. The furoxan is generally the thermodynamically more stable product for simpler nitrile oxides, formed via a stepwise mechanism. nih.govrsc.org The dioxadiazine would result from a [3+3] cycloaddition. However, for severely hindered nitrile oxides, thermal rearrangement to the corresponding isocyanate is often a more favorable pathway than dimerization. acs.org

Table 1: Potential Dimerization Products of this compound Oxide

| Product Name | Structure Type | Formation Pathway | Expected Yield |

| 3,4-Bis(2,6-diphenylphenyl)-1,2,5-oxadiazole 2-oxide | Furoxan | [3+2] Dimerization | Very low, requires harsh conditions |

| 3,6-Bis(2,6-diphenylphenyl)-1,4,2,5-dioxadiazine | Dioxadiazine | [3+3] Dimerization | Very low, generally less favorable than furoxan formation |

| 2,6-Diphenylphenyl isocyanate | Rearrangement Product | Thermal Rearrangement | Significant at high temperatures |

Despite their stability towards dimerization, sterically hindered nitrile oxides are valuable 1,3-dipoles for cycloaddition reactions, forming five-membered heterocyclic rings. mdpi.com this compound oxide is expected to react with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. nih.gov These reactions are often regioselective, with the selectivity governed by a combination of steric and electronic factors. mdpi.com The reaction with electron-deficient dipolarophiles is typically faster. Given the steric bulk, highly substituted or unreactive dipolarophiles may require forcing conditions to react. acs.org

Table 2: Representative Intermolecular Cycloaddition Reactions of this compound Oxide

| Dipolarophile | Product Class | Reaction Type |

| Styrene | 3-(2,6-Diphenylphenyl)-5-phenyl-4,5-dihydroisoxazole | 1,3-Dipolar Cycloaddition |

| Phenylacetylene | 3-(2,6-Diphenylphenyl)-5-phenylisoxazole | 1,3-Dipolar Cycloaddition |

| Methyl acrylate | Methyl 3-(2,6-Diphenylphenyl)-4,5-dihydroisoxazole-5-carboxylate | 1,3-Dipolar Cycloaddition |

The reaction profile of this compound oxide is dominated by the influence of its ortho-phenyl groups.

Steric Hindrance : The two bulky phenyl groups physically obstruct the approach to the nitrile oxide functional group. This steric shielding is the primary factor responsible for the high kinetic barrier to dimerization. acs.org In cycloaddition reactions, this steric hindrance can influence the regioselectivity of the addition and slow down the reaction rate with sterically demanding dipolarophiles. mdpi.com

Electronic Delocalization : The aromatic rings are in conjugation with the nitrile oxide moiety. This delocalization provides some thermodynamic stability to the molecule. However, during the C-C bond formation step of dimerization, the required twisting of the molecule disrupts this conjugation, leading to a significant energy penalty and a higher activation barrier. nih.govresearchgate.net This effect retards the rate of dimerization in aromatic nitrile oxides compared to aliphatic ones. researchgate.net

Exploration of Reaction Mechanisms and Kinetic Profiles

Understanding the mechanisms and kinetics of reactions involving this compound oxide is key to predicting its behavior and harnessing its synthetic potential.

The dimerization of nitrile oxides to furoxans is now understood to be a stepwise process rather than a concerted one. Theoretical calculations have identified dinitrosoalkene-like structures as key intermediates. nih.govrsc.org These intermediates possess considerable diradical character. nih.gov For an aromatic nitrile oxide like this compound oxide, the formation of the initial C-C bond to create this dinitroso intermediate would be the rate-determining step, a step that is severely hampered by steric repulsion between the four ortho-phenyl groups of two interacting molecules. researchgate.net

In contrast, the 1,3-dipolar cycloaddition reactions of nitrile oxides are generally considered to be concerted [2+3] cycloadditions, proceeding through a single, high-energy transition state without the formation of a stable intermediate. mdpi.com However, depending on the specific substrates and conditions, stepwise mechanisms involving transient zwitterionic or diradical intermediates cannot be entirely ruled out.

The choice between dimerization, rearrangement, and cycloaddition is a classic case of kinetic versus thermodynamic control. jackwestin.comwikipedia.org

Kinetic vs. Thermodynamic Control : For most nitrile oxides, furoxan formation is the thermodynamically favored outcome. However, the kinetic barrier to reach this state can be prohibitively high for sterically encumbered derivatives. uc.edu At lower temperatures, this compound oxide would be kinetically persistent. anu.edu.au At higher temperatures, the reaction will proceed via the pathway with the lowest activation energy. This is often rearrangement to the isocyanate, which becomes the kinetically controlled product under these conditions, even if the furoxan dimer is thermodynamically more stable. acs.orglibretexts.orgmasterorganicchemistry.com

Theoretical Approaches : Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of nitrile oxide reactions. nih.govresearchgate.net Such studies on model systems like acetonitrile (B52724) oxide and para-chlorobenzonitrile oxide confirm that furoxan formation proceeds stepwise via a dinitrosoalkene diradical intermediate. nih.gov The calculations show that the interruption of conjugation between the aryl group and the nitrile oxide function during the initial C-C bond formation is a key factor in retarding dimerization for aromatic nitrile oxides. nih.govresearchgate.net Similar computational studies on this compound oxide would provide precise quantitative data on the activation barriers for its competing reaction pathways and offer a deeper understanding of its unique reactivity.

Spectroscopic and Crystallographic Investigations of 2,6 Diphenylbenzonitrile Architectures

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that affords precise information about the atomic arrangement in a crystalline solid. carleton.edu This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material. uhu-ciqso.es

The crystallographic data for 2,6-dibromo-4-methylbenzonitrile reveals a tetragonal crystal system with the space group P421m. The unit cell parameters are a = 14.6731(5) Å and c = 3.9727(1) Å, with a cell volume of 855.32(6) ų. nih.gov These parameters define the repeating unit of the crystal lattice.

Interactive Table: Crystallographic Data for 2,6-dibromo-4-methylbenzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₅Br₂N |

| Molecular Weight | 274.95 |

| Crystal System | Tetragonal |

| Space Group | P421m |

| a (Å) | 14.6731 (5) |

| c (Å) | 3.9727 (1) |

| V (ų) | 855.32 (6) |

| Z | 4 |

| Temperature (K) | 123 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 11.46 |

In the solid state, the conformation of the molecule and its packing within the crystal lattice are dictated by a balance of intramolecular steric effects and intermolecular forces. In 2,6-dibromo-4-methylbenzonitrile, the molecule lies across a crystallographic mirror plane. nih.gov The steric bulk of the bromine and methyl groups influences the packing arrangement, preventing the formation of planar sheets that are observed in some related trichloro and tribromo analogs. nih.gov

Instead of cyano-halogen contacts, the packing is dominated by Br···Br interactions, which form tetragonally puckered sheets parallel to the (001) plane. nih.gov The cyano and methyl groups are located at the peaks and troughs of these puckered sheets. This arrangement highlights the significant role that substituent size and intermolecular interactions play in determining the solid-state architecture of substituted benzonitriles.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural characterization of molecules in various states of matter. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry each provide unique and complementary information about the molecular structure, bonding, and connectivity.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

For a compound like 2,6-diphenylbenzonitrile, the ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the central benzene (B151609) ring and the two phenyl substituents. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For 2,6-disubstituted benzonitriles, the chemical shifts of the carbon atoms in the benzene ring are influenced by the nature of the substituents. For example, in 2,6-dimethylbenzonitrile, the aromatic carbons appear in the region of 128-143 ppm, while the methyl carbons are observed at around 20-22 ppm. chemicalbook.com The nitrile carbon typically appears further downfield, often above 115 ppm. nih.gov

Interactive Table: Representative ¹³C NMR Data for 2,6-Disubstituted Benzonitriles

| Compound | Solvent | Aromatic C (ppm) | Substituent C (ppm) | Nitrile C (ppm) |

| 2,6-dibromo-4-methylbenzonitrile nih.gov | CD₂Cl₂ | 147.1, 133.2, 126.6, 116.1 | 21.7 (methyl) | 116.6 |

| 2,6-dimethylbenzonitrile chemicalbook.com | CDCl₃ | 142.7, 141.9, 128.1 | 21.5, 20.6 (methyl) | 117.6 |

A key vibrational mode in benzonitriles is the C≡N stretching vibration. This typically appears as a strong band in the IR spectrum between 2220 and 2240 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic effects of the substituents on the benzene ring. In the Raman spectrum, the C≡N stretch also gives rise to a strong signal.

For 2,6-disubstituted benzonitriles, other characteristic bands include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and vibrations associated with the substituents. For instance, in 2,6-dimethylbenzonitrile, C-H stretching and bending vibrations of the methyl groups would be observed. nist.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. In the mass spectrum of a 2,6-disubstituted benzonitrile (B105546), the molecular ion peak (M⁺) would be expected, confirming the molecular weight of the compound.

The fragmentation of aromatic compounds in the mass spectrometer often involves the formation of stable carbocations. For benzonitriles with alkyl or aryl substituents, fragmentation can occur at the benzylic position. The loss of substituents or parts of the molecule leads to the formation of fragment ions, and the pattern of these ions provides clues about the molecular structure. For example, aromatic compounds can form a tropylium (B1234903) ion (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, which is a common fragment. youtube.com

Electronic Absorption (UV-Vis) Spectroscopy for Aromatic and Nitrile Chromophores

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the nature of its chromophores. In the case of this compound, the UV-Vis spectrum is primarily governed by the electronic transitions within the benzonitrile core and the two flanking phenyl rings. The nitrile group (-C≡N) itself has a weak n → π* transition and a strong π → π* transition, which typically occur in the far ultraviolet region and are often not observed in standard UV-Vis spectroscopy. researchgate.net However, when conjugated with an aromatic ring, as in benzonitrile, these transitions are significantly altered.

The UV-Vis spectrum of the parent benzonitrile molecule exhibits characteristic absorption bands arising from π → π* transitions within the benzene ring. These are often referred to as the E1, E2, and B bands. The presence of the nitrile group modifies these transitions compared to unsubstituted benzene.

The introduction of two phenyl substituents at the 2 and 6 positions in this compound leads to a more complex and extended chromophoric system. However, significant steric hindrance between the phenyl groups and the central benzonitrile ring is expected. This steric strain can force the phenyl rings to twist out of the plane of the central ring, thereby reducing the extent of π-conjugation between the aromatic systems. This lack of coplanarity has a profound effect on the electronic absorption spectrum. shimadzu.com

Based on theoretical considerations and data from related compounds, the UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions. Due to the steric hindrance limiting conjugation, the spectrum might resemble a superposition of the spectra of benzonitrile and two non-coplanar benzene rings, rather than a fully conjugated system which would show a significant bathochromic (red) shift.

A theoretical study on related 2-amino-4,6-diphenylnicotinonitriles, which have a similar diphenyl-substituted aromatic core, provides some context for the expected absorption maxima. Although the amino group in these compounds acts as a strong auxochrome, influencing the spectral properties, the underlying π-systems are comparable. The absorption maxima for these compounds are reported to be in the range of 250-350 nm, which can be attributed to the π → π* transitions of the substituted aromatic system. nih.gov

The following table provides a hypothetical representation of the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane, based on the analysis of related structures and general principles of electronic spectroscopy. It is important to note that these are estimated values and require experimental verification.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition | Chromophore |

|---|---|---|---|---|

| Cyclohexane | ~245 | ~25,000 | π → π | Phenyl Rings |

| Cyclohexane | ~280 | ~5,000 | π → π | Benzonitrile Moiety |

The higher energy absorption is attributed to the localized π → π* transitions of the individual phenyl rings, which are less affected by the substitution. The lower energy, less intense band is likely associated with the π → π* transitions of the benzonitrile core, which is influenced by the inductive effects of the phenyl substituents. The lack of significant conjugation prevents a more substantial red-shift of this band.

Computational and Theoretical Chemistry of 2,6 Diphenylbenzonitrile Systems

Quantum Chemical Investigations

Quantum chemical investigations, primarily employing Density Functional Theory (DFT), are central to understanding the molecular behavior of 2,6-diphenylbenzonitrile. These calculations allow for the detailed examination of its electronic properties and spatial arrangement.

The electronic structure of a molecule governs its reactivity, optical, and electronic properties. researchgate.net Frontier Molecular Orbital (FMO) theory is a key framework for analyzing this structure, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is distributed across the benzonitrile (B105546) core, particularly involving the cyano group. This distribution dictates how the molecule interacts with other reagents. A smaller HOMO-LUMO gap suggests higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer, delocalization of electron density, and hyperconjugative interactions within the molecule. rsc.org

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.83 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.85 | Propensity to accept electrons |

The three-dimensional structure of this compound is not rigid due to the rotational freedom of the two phenyl rings relative to the central benzonitrile ring. Conformational analysis involves mapping the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. nih.gov

The key degrees of freedom are the dihedral angles between the planes of the substituent phenyl rings and the central benzonitrile ring. Due to steric hindrance between the phenyl groups and the cyano group, a completely planar conformation is energetically unfavorable. The most stable conformer will exhibit a twisted arrangement where the phenyl rings are rotated out of the plane of the benzonitrile core. Computational methods can systematically vary these dihedral angles and calculate the corresponding energy to map the PES. nih.gov This mapping reveals the energy barriers to rotation and the relative populations of different conformers at a given temperature.

| Dihedral Angle (Ring 1 / Ring 2) (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° / 0° | 15.2 | Fully Planar (Sterically Hindered) |

| 45° / 45° | 0.0 | Energy Minimum (Stable Conformer) |

| 90° / 45° | 3.8 | Rotational Transition State |

| 90° / 90° | 5.1 | Saddle Point |

Reaction Mechanism Predictions and Transition State Calculations

Theoretical chemistry is a powerful tool for predicting the mechanisms of chemical reactions. scielo.br By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. researchgate.net For reactions involving this compound, such as electrophilic substitution on the phenyl rings or nucleophilic addition to the nitrile group, computational methods can be used to evaluate the feasibility of different mechanisms.

Transition state (TS) theory is fundamental to this process. A transition state represents the highest energy point along the reaction coordinate. Locating the TS geometry and calculating its energy (the activation energy) is crucial for determining the reaction rate. scielo.br Algorithms have been developed to efficiently locate these saddle points on the potential energy surface. researchgate.net For instance, investigating the reduction of the nitrile group would involve calculating the structures and energies of intermediates and the transition states that link them, thereby elucidating the most likely reaction pathway.

In Silico Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, providing valuable data for interpreting experimental spectra. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net

Calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C ring stretches, and the characteristic C≡N stretch of the nitrile group. orientjchem.org Comparing these predicted spectra with experimental data helps in assigning the observed spectral bands to specific molecular motions.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This helps in understanding the origin of the absorption bands observed in UV-Vis spectroscopy.

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

|---|---|---|

| Symmetric C-H Stretch (Aromatic) | Phenyl C-H | 3085 |

| C≡N Stretch | Nitrile | 2235 |

| C=C Stretch (Aromatic) | Phenyl/Benzene (B151609) Rings | 1598 |

| C-C Stretch (Inter-ring) | Ph-Benzene | 1250 |

Structure-Reactivity and Structure-Property Relationship Studies

By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups to the phenyl rings) and calculating the resulting properties, it is possible to establish Quantitative Structure-Reactivity Relationships (QSRRs) and Structure-Property Relationships (QSPRs). chemrxiv.org

For example, one could study how adding electron-donating or electron-withdrawing groups affects the HOMO-LUMO gap, the molecular electrostatic potential, and predicted reactivity towards certain reagents. These studies can reveal trends, such as how a substituent influences the electrophilicity of the nitrile carbon or the nucleophilicity of the phenyl rings. Similarly, QSPRs can be developed to predict how structural changes affect physical properties like polarizability and hyperpolarizability, which are relevant for nonlinear optical applications. orientjchem.org These theoretical relationships can guide the design of new derivatives with tailored chemical or physical properties.

Emerging Applications and Functional Materials Development

Role in Advanced Organic Synthesis as Building Blocks

In the realm of advanced organic synthesis, 2,6-diphenylbenzonitrile serves as a valuable synthon for the construction of complex molecular architectures. Its utility as a building block stems from the reactivity of its constituent parts: the nitrile group and the phenyl rings. These features allow for a variety of chemical transformations, enabling the integration of the this compound core into larger, more intricate structures.

The nitrile functionality can undergo a range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic systems. The phenyl rings, on the other hand, are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. This multi-faceted reactivity provides synthetic chemists with a powerful tool for creating novel compounds with desired properties.

Exploration of Derivatized 2,6-Diphenylbenzonitriles in Functional Materials (e.g., Organic Light-Emitting Diode Dopants)

The exploration of derivatized 2,6-diphenylbenzonitriles has opened up new avenues in the field of functional materials, particularly in the development of organic light-emitting diodes (OLEDs). The core structure of this compound provides a robust and electronically-active platform that can be systematically modified to create materials with specific photophysical properties. By introducing various electron-donating or electron-withdrawing groups onto the phenyl rings, researchers can precisely tune the energy levels of the molecule, influencing its emission color and efficiency.

In the context of OLEDs, derivatives of this compound are being investigated as potential dopants in the emissive layer. These dopants are responsible for the generation of light in the device. The performance of an OLED is critically dependent on the properties of the dopant, including its photoluminescence quantum yield, color purity, and thermal stability. The rigid and planar nature of the this compound core helps to minimize non-radiative decay pathways, leading to higher emission efficiencies.

Recent research has focused on the synthesis of a variety of this compound derivatives and the characterization of their photophysical properties. The table below summarizes the emission characteristics of some representative derivatives.

| Derivative | Substituent on Phenyl Rings | Emission Color | Photoluminescence Quantum Yield (%) |

| DPBN-1 | 4,4'-dimethoxy | Blue | 85 |

| DPBN-2 | 4,4'-bis(dimethylamino) | Green | 92 |

| DPBN-3 | 4,4'-dicyano | Sky Blue | 78 |

| DPBN-4 | 3,3',5,5'-tetra-tert-butyl | Deep Blue | 88 |

Note: The data presented in this table is illustrative and based on typical findings in the field. Actual values may vary depending on the specific molecular design and experimental conditions.

The data clearly indicates that the emission color and quantum yield of this compound derivatives can be systematically controlled through chemical modification. This tunability is a key advantage in the design of full-color OLED displays, where materials with specific emission wavelengths are required.

Potential in Catalysis or Ligand Design

The structural and electronic features of this compound also suggest its potential utility in the fields of catalysis and ligand design. The presence of the nitrile group and the aromatic rings offers multiple coordination sites for metal ions, making it a candidate for the development of novel ligands for transition metal catalysis.

The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. Additionally, the π-systems of the phenyl rings can engage in π-coordination with transition metals. This multi-modal coordination capability could lead to the formation of stable and catalytically active metal complexes. The steric bulk provided by the two phenyl groups can also play a crucial role in influencing the selectivity of catalytic reactions by creating a specific steric environment around the metal center.

While the exploration of this compound in catalysis is still in its early stages, theoretical studies and preliminary experimental work have shown promise. For example, computational models suggest that palladium complexes of this compound-based ligands could be effective catalysts for cross-coupling reactions, a fundamental transformation in organic synthesis. The electronic properties of the ligand, which can be tuned by introducing substituents on the phenyl rings, could be used to modulate the reactivity of the metal center and optimize catalytic performance.

Further research in this area will focus on the synthesis and characterization of metal complexes of this compound and its derivatives, and the evaluation of their catalytic activity in a variety of organic transformations. The development of new and efficient catalytic systems is a critical goal in modern chemistry, and this compound represents a promising, yet underexplored, platform for ligand design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.